Benzylacetone

Descripción general

Descripción

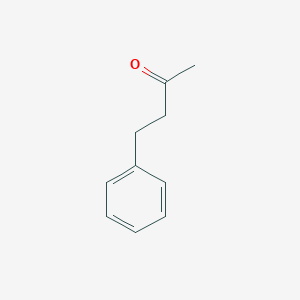

Benzylacetone, also known as 4-phenylbutan-2-one, is a liquid compound with a sweet, flowery aroma. It is commonly found as a volatile component in flowers such as Coyote Tobacco and in cocoa. This compound is widely used in perfumes, as an attractant for melon flies, and as an odorant in soaps .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzylacetone can be synthesized through a two-step process involving aldol condensation and hydrogenation. The aldol condensation of benzaldehyde and acetone is catalyzed by layered double hydroxides, producing benzylideneacetone. This intermediate is then hydrogenated using nickel-supported catalysts to yield this compound .

Industrial Production Methods: On an industrial scale, the aldol condensation is typically catalyzed by hydroxides such as sodium hydroxide. due to environmental concerns, heterogeneous catalysts like layered double hydroxides are preferred. The hydrogenation step is carried out under optimal conditions of temperature (353 K) and hydrogen pressure (5 MPa) to achieve high selectivity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form benzoic acid and other related compounds.

Reduction: It can be reduced to 4-phenylbutanol using reducing agents like sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like Grignard reagents can be used for nucleophilic addition to the carbonyl group.

Major Products:

Oxidation: Benzoic acid.

Reduction: 4-phenylbutanol.

Substitution: Various substituted phenylbutanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Sedative Effects

Research has shown that benzylacetone exhibits significant sedative properties. A study published in the Biological and Pharmaceutical Bulletin investigated the inhalation of this compound released from heated agarwood. The results indicated that inhaled this compound effectively reduced locomotor activity in mice, suggesting its potential as a sedative agent. The study also explored the structure-activity relationship (SAR) of this compound derivatives, identifying specific structural features that enhance sedative activity .

Key Findings:

- Locomotor Activity Reduction: this compound significantly decreased locomotor activity at doses of mg and mg.

- Quantitative Structure-Activity Relationship (QSAR): The study utilized QSAR to analyze 17 this compound derivatives, revealing that variations in functional groups influenced sedative effects.

Skin Care Applications

This compound is also being explored for its potential in dermatological applications. Its inclusion in topical formulations has been studied for skin irritation potential. A comparative study involving skin care creams demonstrated that formulations containing this compound did not exhibit significant primary irritancy when applied over an extended period .

Study Overview:

- Participants: Healthy adults (n = 11) applied a cream containing this compound on one side of their face and a placebo on the other.

- Results: No primary skin irritancy was observed, and the formulation showed superior performance in reducing skin irritancy compared to the placebo.

Agricultural Applications

This compound has been identified as a volatile compound emitted by certain plants, such as Nicotiana attenuata. This emission pattern plays a role in attracting pollinators and may have implications for agricultural practices aimed at enhancing crop yields through natural pollination strategies .

Implications for Agriculture:

- Pollinator Attraction: The floral emissions of this compound can influence pollinator behavior, potentially increasing pollination efficiency.

- Natural Pest Management: Its properties may also be explored for developing natural pest repellents or attractants.

Summary Table of Applications

Mecanismo De Acción

The sedative effects of benzylacetone are believed to involve its interaction with the central nervous system. When inhaled, this compound affects the olfactory bulb and possibly other brain regions, leading to reduced locomotor activity. The exact molecular targets and pathways are still under investigation, but it is known that the structure-activity relationship plays a significant role in its sedative properties .

Comparación Con Compuestos Similares

Benzylideneacetone: An intermediate in the synthesis of benzylacetone, with similar chemical properties but different applications.

4-Phenyl-2-butanol: A reduction product of this compound, used in different contexts.

Benzaldehyde: A precursor in the synthesis of this compound, with distinct aromatic properties.

Uniqueness: this compound stands out due to its sweet, flowery aroma and its effectiveness as an attractant and sedative. Its versatility in various industrial and research applications further highlights its uniqueness compared to similar compounds .

Actividad Biológica

Benzylacetone, also known as 1-phenyl-2-butanone, is a ketone compound with a distinctive aroma, commonly found in various essential oils and used in the fragrance industry. Recent studies have highlighted its significant biological activities, particularly its sedative effects, appetite enhancement, and potential as an antityrosinase agent. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Sedative Effects

This compound has been shown to possess sedative properties, particularly when inhaled. Research indicates that inhalation of this compound significantly reduces locomotor activity in mice. In a study involving various this compound derivatives, it was found that the presence of a ketone group is crucial for its sedative activity. The effective doses ranged from mg to mg, with statistical significance observed at compared to control groups .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis was conducted using 17 derivatives of this compound to identify structural features that contribute to its sedative effects. The study concluded that specific functional groups and structural arrangements significantly influence the sedative potency of these compounds .

Table 1: Summary of Sedative Activity Findings

| Compound | Effective Dose (mg) | Significant Effect |

|---|---|---|

| This compound | Yes (p < 0.01) | |

| Compound (2) | Not significant | No |

| Compound (3) | Not significant | No |

| Compound (4) | Yes (p < 0.01) |

Appetite Enhancement

This compound has also been studied for its appetite-enhancing effects. In experiments where mice were exposed to this compound via inhalation, food intake increased significantly compared to control groups. The increase in food consumption was correlated with elevated levels of neuropeptide Y (NPY) mRNA expression in the hypothalamus, suggesting a mechanism involving olfactory stimulation leading to enhanced appetite .

Table 2: Appetite Enhancement Study Results

| Treatment Type | Food Intake Increase | NPY mRNA Expression |

|---|---|---|

| Control | Baseline | Baseline |

| This compound Inhalation | 1.09-fold increase | Significant increase |

| Ghrelin | Significant increase | Significant increase |

Antityrosinase Activity

Another significant biological activity of this compound is its inhibition of tyrosinase, an enzyme critical in melanin synthesis and fruit-vegetable browning. Studies have demonstrated that this compound exhibits potent antityrosinase activity, with IC50 values indicating effective inhibition at concentrations ranging from 1.5 mM for monophenolase to 0.6 mM for diphenolase activities . This property suggests potential applications in cosmetic formulations aimed at skin lightening or preventing browning in food products.

Case Studies and Research Findings

- Sedative Effects Study : A study published in the Biological and Pharmaceutical Bulletin investigated the sedative effects of this compound and its derivatives on mice. The researchers found that the ketone structure was essential for its activity, leading to decreased locomotor activity at specific doses .

- Appetite Enhancement Study : Another research article focused on the appetite-enhancing effects of this compound when inhaled by mice, revealing a significant increase in food intake alongside changes in hypothalamic gene expression related to appetite regulation .

- Antityrosinase Activity Investigation : Research published in Biotechnology explored the inhibitory effects of this compound on mushroom tyrosinase, identifying it as a mixed-type inhibitor with potential applications in food preservation and cosmetic industries .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzylacetone, and how can purity be validated?

this compound (4-phenyl-2-butanone) is typically synthesized via Friedel-Crafts acylation of benzene derivatives or catalytic oxidation of 4-phenyl-2-butanol. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a reference standard. For academic reproducibility:

- Use GC-MS to confirm molecular weight (148.2 g/mol, C₁₀H₁₂O) and retention time .

- Validate purity (>97%) using NMR (¹H and ¹³C) to confirm absence of byproducts like acetophenone derivatives .

- Store synthesized compounds at -20°C (solid) or -80°C (in DMSO) to prevent degradation .

Q. What solvents are compatible with this compound in experimental setups?

this compound is sparingly soluble in water but miscible with organic solvents. Key solubility

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 60 | Preferred for in vitro assays |

| Ethanol | >100 | Avoid prolonged storage (volatile) |

| Hexane | 25 | Limited for polar reaction systems |

Avoid strong oxidizing agents (e.g., HNO₃) and acidic/alkaline conditions to prevent decomposition .

Q. How stable is this compound under varying storage conditions?

Stability depends on temperature and exposure:

- Short-term : Stable at room temperature for 1 week if sealed .

- Long-term : Store at -20°C (solid, 3 years) or -80°C (DMSO solution, 1 year) .

- Decomposition : Above 235°C, releases CO and CO₂; avoid open flames .

Advanced Research Questions

Q. What structural features of this compound derivatives influence their sedative activity?

A QSAR study of 17 derivatives identified critical structural determinants :

- Carbon chain functionalization : Ketone groups enhance sedative potency (EC₅₀ reduced by 40% vs. alcohol derivatives).

- Benzene substituents : Electron-donating groups (e.g., -OCH₃) increase blood-brain barrier permeability.

- Combination effects : Methylation at C3 synergizes with para-substituted halogens (Cl, Br) to prolong sedation duration.

| Derivative | Sedative Activity (EC₅₀, mg/m³) |

|---|---|

| This compound | 2.8 |

| 4-Methoxy derivative | 1.9 |

| 3-Methyl derivative | 1.5 |

Q. How does this compound inhibit tyrosinase, and what are the implications for enzyme kinetics?

this compound reversibly inhibits mushroom tyrosinase via competitive binding:

- Mechanism : Competes with L-DOPA at the Cu²⁺ active site, altering enzyme conformation .

- Kinetic parameters :

- Monophenolase inhibition (IC₅₀ = 2.8 mM)

- Diphenolase inhibition (IC₅₀ = 0.6 mM)

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

Combine chromatographic and spectroscopic methods:

- GC-MS : Quantify using m/z 148 (base peak) and retention index (RI = 1285) .

- HPLC-DAD : Optimize with C18 columns (acetonitrile/water, 70:30) and UV detection at 254 nm .

- Single-cell RNA-seq : Identify biosynthetic pathways (e.g., NaPAL4 and NaPKS1-4 genes) in plant tissues .

Q. How do inhalation exposure parameters (dose, duration) affect this compound's appetite-enhancing effects in murine models?

A dose-response study in mice revealed:

- Acute exposure (30 min, 10 mg/m³): 25% increase in food intake .

- Chronic exposure (14 days, 2 mg/m³/day): Sustained weight gain (+15%) due to reduced locomotor activity (p < 0.01) .

- Control variables : Use trans-cinnamaldehyde as a co-inhalant to isolate appetite-specific effects .

Q. Methodological Considerations

- Safety Protocols : Use explosion-proof equipment (flash point = 98.3°C) and PPE (nitrile gloves, EN166 goggles) during handling .

- Data Validation : Cross-reference LD₅₀ values (oral rat = 3200 mg/kg) with OECD 423 guidelines to ensure reproducibility .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies involving sedation or appetite modulation .

Propiedades

IUPAC Name |

4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGGYBADQZYZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033241 | |

| Record name | Benzylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Butanone, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2550-26-7 | |

| Record name | 4-Phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYLACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYLACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM5QH16YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.